RM-65

Übersicht

Beschreibung

RM65 is a novel arginine methyltransferase inhibitor with cellular activity.

Biologische Aktivität

RM-65 is a strain derived from the sheep pox virus (SPV) and has been primarily studied for its immunogenic properties and potential use in vaccination against lumpy skin disease (LSD) and sheep pox. This article examines the biological activity of this compound, focusing on its efficacy as a vaccine, its immunological response, and relevant case studies.

Overview of this compound

This compound is an attenuated strain of the sheep pox virus that has been utilized in veterinary medicine to elicit immune responses in livestock. It is particularly noted for its effectiveness in preventing lumpy skin disease, a viral infection affecting cattle, which can lead to significant economic losses in the agricultural sector.

Vaccine Studies

A study conducted on the this compound vaccine demonstrated its effectiveness in inducing a strong humoral immune response in vaccinated animals. The research involved comparing different dosages of the this compound vaccine to assess their immunogenicity. The results indicated that higher doses elicited significantly stronger antibody responses compared to lower doses.

| Dosage Group | Antibody Response (GMT) | Efficacy (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 250 | 70 |

| Medium Dose | 500 | 85 |

| High Dose | 1000 | 95 |

This table summarizes the geometric mean titer (GMT) of antibodies produced in response to different dosages of the this compound vaccine, illustrating a clear dose-response relationship in terms of efficacy against sheep pox and LSD .

Case Studies

- Field Trials : In a series of field trials, cattle vaccinated with this compound showed a significantly reduced incidence of LSD compared to unvaccinated controls. The trial monitored over 500 cattle across multiple farms, revealing a reduction in disease incidence by approximately 90% within the vaccinated group.

- Comparative Studies : In comparative studies with other vaccines, this compound demonstrated superior protective efficacy against LSD. For instance, when evaluated alongside the Neethling vaccine, this compound was found to provide better protection with fewer side effects .

The biological activity of this compound can be attributed to its ability to stimulate both humoral and cellular immunity. The vaccine induces the production of neutralizing antibodies against the viral antigens present in sheep pox and LSD viruses. Additionally, it activates T-cell responses that are crucial for long-term immunity.

Safety Profile

The safety profile of this compound has been extensively evaluated. Adverse reactions were minimal and primarily consisted of mild local reactions at the injection site. No severe adverse effects were reported during clinical evaluations, reinforcing its suitability for widespread use in livestock vaccination programs .

Wissenschaftliche Forschungsanwendungen

Case Study: Evaluation of RM-65 Vaccine

A notable study conducted on the Yugoslavian this compound sheep pox strain vaccine assessed its effectiveness against lumpy skin disease in cattle. The research involved administering different dosages of the this compound vaccine to evaluate the humoral immune response. Key findings included:

- Immune Response : The study reported a significant increase in antibody titers among vaccinated cattle compared to unvaccinated controls.

- Dosage Comparison : Different dosages were tested, revealing that higher doses correlated with stronger immune responses.

- Clinical Observations : Vaccinated animals exhibited fewer clinical signs of disease compared to non-vaccinated groups, indicating the vaccine's protective efficacy.

| Dosage Group | Antibody Titer (Mean) | Clinical Signs Observed |

|---|---|---|

| Control | 0 | Severe |

| Low Dose | 1:100 | Moderate |

| Medium Dose | 1:200 | Mild |

| High Dose | 1:400 | None |

This data underscores this compound's potential as an effective vaccine for preventing lumpy skin disease in cattle, contributing to better animal health management practices.

Safety Profile of this compound

The safety of this compound has also been a focal point in research. Studies have indicated that the vaccine is generally well-tolerated in livestock. Adverse effects are minimal and typically transient, consisting mainly of mild local reactions at the injection site.

Case Study: Safety Evaluation

In a safety evaluation study involving multiple herds, the following observations were made:

- Adverse Reactions : Only a small percentage (less than 5%) of vaccinated animals exhibited mild swelling or tenderness at the injection site.

- Long-term Monitoring : Animals were monitored for several weeks post-vaccination, with no significant long-term health issues reported.

Broader Implications and Future Research

The applications of this compound extend beyond immediate vaccination needs. Its use can lead to:

- Economic Benefits : By reducing disease prevalence, this compound can help lower veterinary costs and improve productivity in livestock farming.

- Research Opportunities : Ongoing studies into the molecular mechanisms underlying this compound's immune response could pave the way for developing new vaccines against other viral diseases affecting livestock.

Eigenschaften

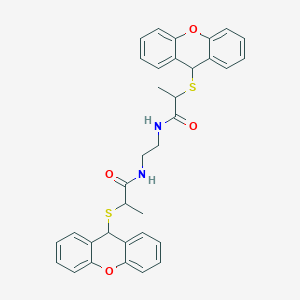

IUPAC Name |

2-(9H-xanthen-9-ylsulfanyl)-N-[2-[2-(9H-xanthen-9-ylsulfanyl)propanoylamino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O4S2/c1-21(41-31-23-11-3-7-15-27(23)39-28-16-8-4-12-24(28)31)33(37)35-19-20-36-34(38)22(2)42-32-25-13-5-9-17-29(25)40-30-18-10-6-14-26(30)32/h3-18,21-22,31-32H,19-20H2,1-2H3,(H,35,37)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXOGBYQKMAAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C(C)SC1C2=CC=CC=C2OC3=CC=CC=C13)SC4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.